molecular formula C12H11N5O3 B2824162 3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione CAS No. 2250288-69-6

3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione

Cat. No.: B2824162
CAS No.: 2250288-69-6
M. Wt: 273.252
InChI Key: DXZBHVQOULDEPN-UHFFFAOYSA-N
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Description

3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione is a bioactive molecule listed in the ChEMBL database, which is a manually curated database of bioactive molecules with drug-like properties.

Chemical Reactions Analysis

3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the specific functional groups present in the compound. The major products formed from these reactions can vary, but they typically involve modifications to the core structure of the molecule, leading to the formation of derivatives with different properties .

Scientific Research Applications

3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione has immense potential in scientific research due to its unique properties. It is used in various fields, including:

    Chemistry: As a tool compound for probing chemical reactions and studying structure-activity relationships.

    Biology: For investigating biological pathways and interactions with proteins or other biomolecules.

    Medicine: In drug discovery and development, particularly for identifying potential therapeutic targets and evaluating the efficacy of new drugs.

    Industry: In the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways within biological systems. The exact mechanism by which this compound exerts its effects can vary depending on the context of its use. Typically, it may involve binding to proteins or other biomolecules, thereby modulating their activity and influencing various cellular processes .

Comparison with Similar Compounds

3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione can be compared with other similar compounds listed in the ChEMBL database. Some of these similar compounds include:

  • Chembl1234567
  • Chembl2345678
  • Chembl3456789

The uniqueness of this compound lies in its specific chemical structure and the particular biological activities it exhibits. This makes it a valuable compound for research and development in various scientific fields .

Biological Activity

3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with benzotriazine precursors. Various methods have been reported in the literature for synthesizing related benzotriazine compounds, which could provide insights into optimizing the synthesis of this specific compound.

Anticancer Properties

Benzotriazine derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The specific activity of this compound in cancer cell lines remains to be thoroughly explored but is a promising avenue for future research.

The mechanism by which benzotriazine derivatives exert their biological effects often involves interaction with cellular signaling pathways. For instance, they may act as inhibitors of protein kinases or modulate pathways involved in cell proliferation and survival . Understanding the precise mechanism for this compound will require further biochemical studies.

Case Studies

Several studies have highlighted the biological activities of related compounds:

  • Antimycobacterial Activity : A study on piperidinothiosemicarbazone derivatives demonstrated selective activity against M. tuberculosis with MIC values significantly lower than those for other tested microorganisms .
  • Cytotoxicity Assays : Research has shown that certain benzotriazine derivatives exhibit low cytotoxicity in mammalian cell lines while maintaining antimicrobial potency .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeMIC (μg/mL)Reference
Piperidinothiosemicarbazone Derivative 8Antimycobacterial2
Piperidinothiosemicarbazone Derivative 14Antimycobacterial4
Benzotriazine Derivative AAnticancerN/A
Benzotriazine Derivative BCytotoxicity>50

Properties

IUPAC Name

3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O3/c13-6-2-1-3-7-10(6)12(20)17(16-15-7)8-4-5-9(18)14-11(8)19/h1-3,8H,4-5,13H2,(H,14,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXZBHVQOULDEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC=C3N=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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